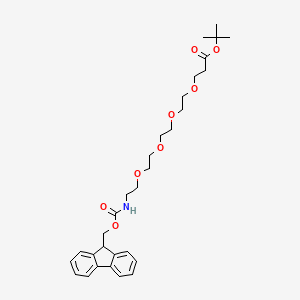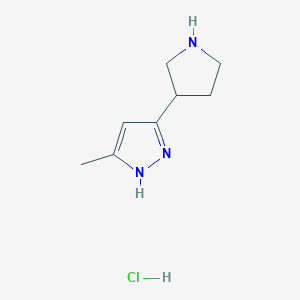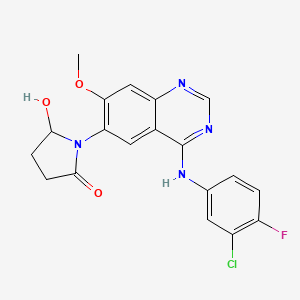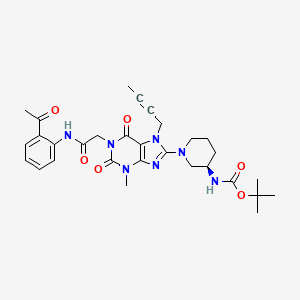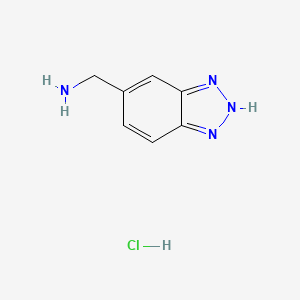![molecular formula C21H21N5O B8236541 1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)](/img/structure/B8236541.png)
1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Ibrutinib Impurity)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has garnered attention due to its potential impact on the purity and efficacy of Ibrutinib formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions starting from simpler precursors. The process may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Nucleophilic Substitution: Replacement of the bromine atom with a butyl group.
Cyclization: Formation of the pyrazolo[3,4-d]pyrimidin-4-amine core through cyclization reactions.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using reactors and controlled conditions to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reaction times to optimize yield and minimize impurities.
Types of Reactions:
Oxidation: Conversion of alcohols to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: Using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated compounds, ethers.
Scientific Research Applications
1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily studied in the context of pharmaceutical research. Its role as an impurity in Ibrutinib formulations makes it important for understanding the drug's purity and stability. Additionally, it can be used as a reference compound in analytical chemistry to develop methods for detecting and quantifying impurities in drug substances.
Mechanism of Action
The compound itself does not have a therapeutic effect but understanding its presence in Ibrutinib formulations is crucial. Ibrutinib works by inhibiting BTK, which is essential for the survival and proliferation of B cells. The presence of impurities like 1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can affect the drug's efficacy and safety profile.
Comparison with Similar Compounds
Ibrutinib: The primary drug, a BTK inhibitor.
Other Pyrazolo[3,4-d]pyrimidin-4-amines: Structurally similar compounds used in various pharmaceutical applications.
Uniqueness: 1-Butyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidin-4-amine core, which differentiates it from other similar compounds.
Properties
IUPAC Name |
1-butyl-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-2-3-13-26-21-18(20(22)23-14-24-21)19(25-26)15-9-11-17(12-10-15)27-16-7-5-4-6-8-16/h4-12,14H,2-3,13H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUPBVVCOFBVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
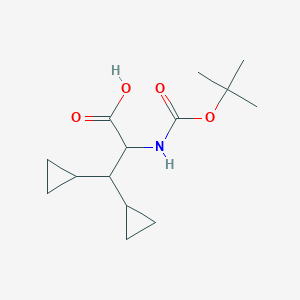


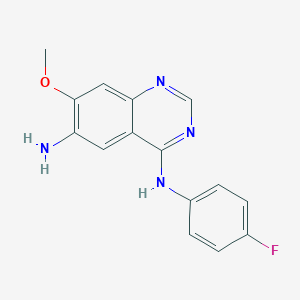
![(S)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B8236490.png)
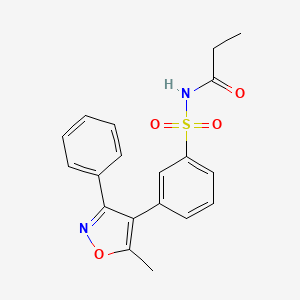
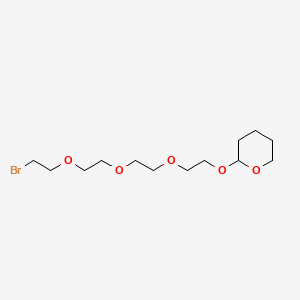
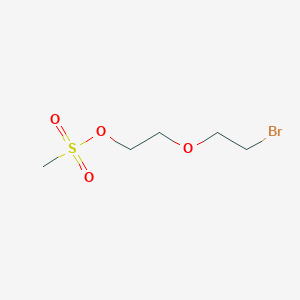
![6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236516.png)
